甲基丙烯酸锂

描述

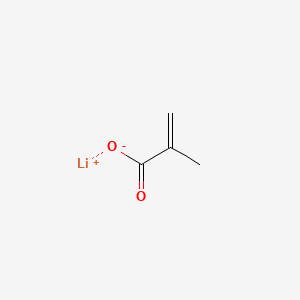

Lithium methacrylate is an organometallic compound that combines lithium with methacrylic acid. It is a salt of methacrylic acid and lithium, and it is used in various applications, particularly in the field of polymer chemistry. The compound is known for its role in the synthesis of polymers and its potential use in lithium-ion batteries.

科学研究应用

Chemistry: In chemistry, lithium methacrylate is used as an initiator for the polymerization of methacrylate monomers. This allows for the synthesis of various methacrylate-based polymers with well-defined structures and properties.

Biology: In biological research, lithium methacrylate is used in the development of polymer-based drug delivery systems. These systems can be designed to release drugs in a controlled manner, improving the efficacy and safety of treatments.

Medicine: In medicine, lithium methacrylate-based polymers are used in the development of medical devices, such as contact lenses and dental materials. These materials benefit from the high strength and biocompatibility of methacrylate-based polymers.

Industry: In industry, lithium methacrylate is used in the production of coatings, adhesives, and sealants. These products benefit from the excellent adhesion, durability, and resistance to environmental factors provided by methacrylate-based polymers.

作用机制

Target of Action

Lithium methacrylate, like other lithium salts, primarily targets neurotransmitters and second messenger systems within cells . It interacts with dopamine and glutamate pathways, which play crucial roles in the pathogenesis of bipolar affective disorder .

Mode of Action

Lithium methacrylate competes with other cations, especially sodium and magnesium, for macromolecular binding sites . In the dopamine pathway, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G proteins, reducing excitatory neurotransmission in the brain . In the glutamate pathway, lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system .

Biochemical Pathways

Lithium methacrylate affects several biochemical pathways. It modulates the dopamine and glutamate pathways, leading to changes in neurotransmission . It also impacts the myoinositol pathway, which is responsible for maintaining signal efficiency by producing two postsynaptic second messenger system pathways .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, necessitating careful therapeutic drug monitoring .

Result of Action

The molecular and cellular effects of lithium methacrylate’s action are diverse. It alters the functionality of dopamine-associated G protein subunits, likely correcting dopamine dysregulation . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system, enhancing inhibitory neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium methacrylate. For instance, the anionic species of lithium salts strongly affect the glass transition behavior of poly (methyl methacrylate) (PMMA), a property indicative of the heat resistance of amorphous polymers . This suggests that the physical properties of lithium methacrylate can be effectively modified by environmental conditions .

准备方法

Synthetic Routes and Reaction Conditions: Lithium methacrylate can be synthesized through the reaction of methacrylic acid with lithium hydroxide or lithium carbonate. The reaction typically involves dissolving methacrylic acid in a suitable solvent, such as water or an alcohol, and then adding lithium hydroxide or lithium carbonate. The reaction proceeds with the formation of lithium methacrylate and water or carbon dioxide as by-products.

Industrial Production Methods: In industrial settings, lithium methacrylate is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The resulting lithium methacrylate is then purified through crystallization or other separation techniques.

化学反应分析

Types of Reactions: Lithium methacrylate undergoes various chemical reactions, including polymerization, substitution, and coordination reactions. It is particularly known for its role in anionic polymerization, where it acts as an initiator for the polymerization of methacrylate monomers.

Common Reagents and Conditions: Common reagents used in reactions with lithium methacrylate include methacrylic acid, lithium hydroxide, and lithium carbonate. The reactions are typically carried out under controlled conditions, such as in the presence of a solvent and at specific temperatures.

Major Products Formed: The major products formed from reactions involving lithium methacrylate include polymers, such as poly(methyl methacrylate) (PMMA), and other methacrylate-based polymers. These polymers are known for their high strength, transparency, and resistance to weathering.

相似化合物的比较

Similar Compounds: Similar compounds to lithium methacrylate include sodium methacrylate, potassium methacrylate, and other alkali metal methacrylates. These compounds share similar chemical structures and properties but differ in their reactivity and applications.

Uniqueness: Lithium methacrylate is unique among alkali metal methacrylates due to its high reactivity and ability to initiate polymerization reactions efficiently. This makes it particularly valuable in the synthesis of high-performance methacrylate-based polymers.

Conclusion

Lithium methacrylate is a versatile compound with significant applications in polymer chemistry, biology, medicine, and industry. Its ability to initiate polymerization reactions and form high-performance polymers makes it a valuable tool in various scientific and industrial fields. The unique properties of lithium methacrylate, compared to other alkali metal methacrylates, further highlight its importance in the development of advanced materials and technologies.

生物活性

Lithium methacrylate is a methacrylate compound that has gained attention in various biomedical applications, particularly in tissue engineering and drug delivery systems. Its biological activity is influenced by its chemical structure, interactions with biological systems, and potential cytotoxic effects. This article reviews the current understanding of lithium methacrylate's biological activity, highlighting key research findings, toxicity assessments, and potential applications.

Lithium methacrylate is a lithium salt of methacrylic acid, characterized by its ability to polymerize under UV light in the presence of photoinitiators. This property is crucial for creating hydrogels and other polymeric materials used in biomedical applications. The polymerization process can be tailored to adjust the mechanical properties and degradation rates of the resulting materials.

Biological Activity

1. Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of lithium methacrylate and its derivatives. For instance, a study assessing the cytotoxicity of gelatin methacryloyl (GelMA) hydrogels cross-linked with lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) found that lithium salts could lead to acute kidney injury due to their nephrotoxic potential .

- Cytotoxicity Assessment Methods:

- Alamar Blue Assay: Measures cell viability based on metabolic activity.

- CyQuant Direct Cell Proliferation Assay: Evaluates DNA content in live cells, providing insights into membrane integrity.

The results indicated that while LAP concentrations did not significantly affect cytotoxicity in the Alamar Blue assay, they reduced cell viability in the CyQuant assay, suggesting different mechanisms of toxicity .

2. Photoinitiation and Cross-linking

Lithium methacrylate's role as a photoinitiator in hydrogel formulations has been explored extensively. The photocatalytic activity of lithium-containing formulations was assessed under varying UV exposure conditions. Findings suggested that increased UV exposure during cross-linking decreased the photocatalytic activity of the extracts while maintaining their mechanical properties .

Potential Applications

1. Tissue Engineering

Lithium methacrylate is being explored for its potential in tissue engineering applications due to its biocompatibility and ability to form hydrogels that can encapsulate cells or drugs. The incorporation of lithium salts into polymeric matrices has been shown to enhance osteogenic differentiation in stem cells, making it a candidate for bone tissue engineering .

2. Drug Delivery Systems

The unique properties of lithium methacrylate allow for the development of drug delivery systems that can respond to external stimuli such as pH or light. These systems can improve localized drug delivery and minimize systemic side effects.

Case Studies

A notable case study involved the development of a GelMA hydrogel incorporating lithium salts for bone regeneration applications. The study demonstrated that these hydrogels supported cell viability and proliferation while promoting osteogenic differentiation under controlled conditions .

| Study | Findings | Implications |

|---|---|---|

| Cytotoxicity Assessment | Lithium salts can cause acute kidney injury; variable cytotoxicity based on assay type | Highlights need for careful evaluation of lithium-based formulations in clinical settings |

| Hydrogel Development | Enhanced mechanical properties and biocompatibility observed | Supports potential use in tissue engineering applications |

属性

IUPAC Name |

lithium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.Li/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQOUIUVEQXDPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157500 | |

| Record name | Lithium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13234-23-6 | |

| Record name | Lithium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013234236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Lithium methacrylate has the molecular formula C4H5LiO2 and a molecular weight of 96.01 g/mol. While specific spectroscopic data isn't provided in the given research papers, it can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

ANone: Lithium methacrylate introduces ionic groups into polymer chains. These ionic groups can interact favorably with polar groups in other polymers through ion-dipole interactions. This favorable interaction enhances miscibility, leading to more homogeneous blends. Research has demonstrated this effect in blends of styrene ionomers (containing lithium methacrylate) with poly(alkylene oxides) [].

ANone: Incorporating lithium methacrylate into polymer electrolytes can significantly enhance ionic conductivity. For example, in poly(acrylonitrile-co-lithium methacrylate) [P(AN-co-LiMA)] based electrolytes, the ionic groups in P(AN-co-LiMA) interact with ethylene carbonate (EC), a common plasticizer, preventing its crystallization []. This, in turn, improves ion mobility and boosts conductivity, particularly at lower temperatures.

ANone: Increasing lithium ion concentration, introduced via lithium methacrylate, generally leads to a decrease in the crystalline melting temperature of polymer electrolytes. This effect has been observed in systems where lithium methacrylate is incorporated into heptadecane functionalized poly(ethylene oxide) (PEO) methacrylate []. The reduction in melting temperature suggests a decrease in the size and uniformity of crystalline domains within the polymer electrolyte as lithium ion concentration increases.

ANone: Yes, lithium methacrylate is also utilized in the synthesis of hydrogels. It can be incorporated as ionic groups within the hydrogel structure, influencing properties like swelling behavior. Research has shown its use in cerium(IV)-initiated polymerization of acrylamide-based hydrogels [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。